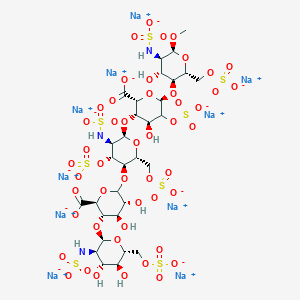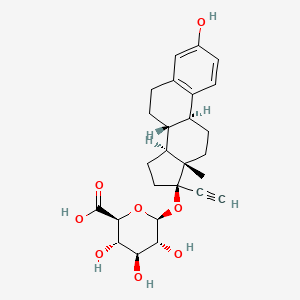
Ethynyl estradiol 17-b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl estradiol 17-b-D-glucuronide is a significant pharmaceutical compound and a key metabolite of Ethynyl estradiol, a synthetic estrogen commonly used in contraceptives. This compound is crucial for understanding the metabolism, distribution, and excretion of Ethynyl estradiol in the body.
Vorbereitungsmethoden
Ethynyl estradiol 17-b-D-glucuronide is synthesized from Ethynyl estradiol through a glucuronidation process. This involves the attachment of glucuronic acid to Ethynyl estradiol via the enzyme UDP-glucuronyltransferase . The reaction typically occurs in the liver and results in a compound with much higher water solubility than the parent molecule . Industrial production methods often involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethynyl estradiol 17-b-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the compound’s structure.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethynyl estradiol 17-b-D-glucuronide has a wide range of scientific research applications:
Chemistry: It is used to study the metabolic pathways and enzymatic processes involved in glucuronidation.
Biology: Researchers use this compound to investigate the transport mechanisms and cellular uptake of glucuronides.
Medicine: It plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Ethynyl estradiol, aiding in the development of more effective contraceptives.
Industry: The compound is used in the production of various pharmaceutical formulations and as a reference standard in analytical chemistry.
Wirkmechanismus
Ethynyl estradiol 17-b-D-glucuronide exerts its effects primarily through its conversion back to Ethynyl estradiol in the body. This conversion is facilitated by the enzyme β-glucuronidase, which hydrolyzes the glucuronide bond . The released Ethynyl estradiol then interacts with estrogen receptors, modulating gene expression and cellular functions. This process is crucial for maintaining the hormonal balance and exerting the desired contraceptive effects .
Vergleich Mit ähnlichen Verbindungen
Ethynyl estradiol 17-b-D-glucuronide is unique due to its specific glucuronidation at the 17-beta position. Similar compounds include:
Estradiol 3-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.
Estradiol 17-beta-D-glucuronide: A naturally occurring conjugated estrogen, similar in structure but without the ethynyl group.
Ethynyl estradiol 3-beta-D-glucuronide: A positional isomer of this compound, differing in the glucuronidation site.
These compounds share similar metabolic pathways but differ in their pharmacokinetic properties and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C26H32O8 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19+,20+,21-,22+,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
SQQXJBRONRGLRT-LPVANVSSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


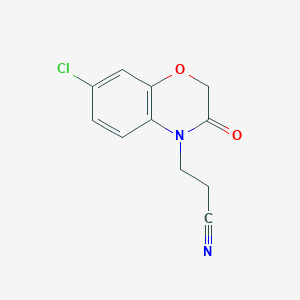
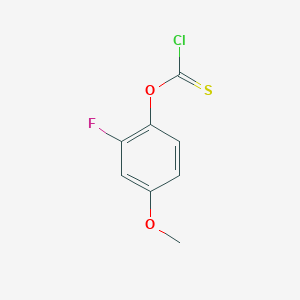
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
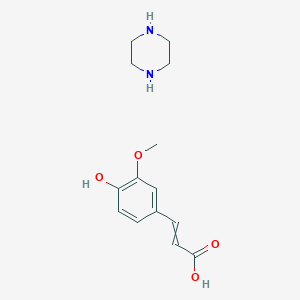
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
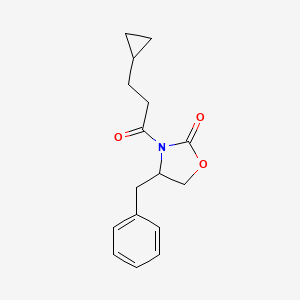
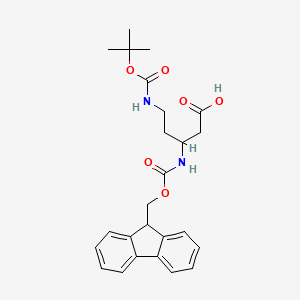
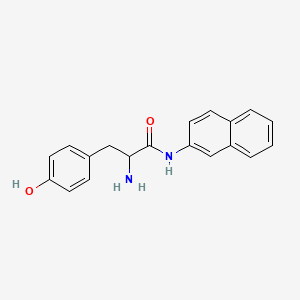
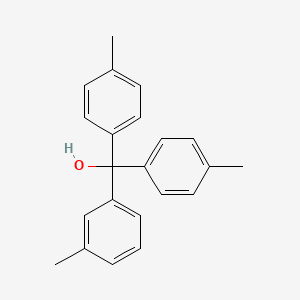
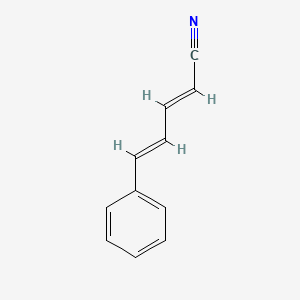
![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)
![2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B13401002.png)
